N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide
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Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C18H17N7O and its molecular weight is 347.382. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide is the mesenchymal–epithelial transition factor (c-Met) protein kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, particularly in the context of cancer development and progression .
Mode of Action
The compound interacts with its target by inhibiting the c-Met protein kinase . This inhibition disrupts the normal signaling pathways that the enzyme is involved in, leading to a decrease in cellular processes such as growth and migration that are often upregulated in cancer .
Biochemical Pathways
The inhibition of c-Met affects several biochemical pathways. Most notably, it impacts the HGF/c-Met signaling pathway , which is involved in cell growth, survival, and migration . By inhibiting c-Met, the compound can disrupt this pathway, leading to a reduction in these cellular processes .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable , suggesting that this compound may also be well-absorbed in the gastrointestinal tract
Result of Action
The molecular and cellular effects of the compound’s action primarily involve a reduction in cellular processes like growth and migration. This is due to its inhibition of c-Met, which disrupts the HGF/c-Met signaling pathway . This can potentially lead to a slowdown in the progression of diseases such as cancer where these processes are upregulated .
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c26-18(15-9-12-3-1-2-4-14(12)21-15)20-13-7-8-24(10-13)17-6-5-16-22-19-11-25(16)23-17/h1-6,9,11,13,21H,7-8,10H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYUNIBJAMFAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=CC=CC=C3N2)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.